molecular formula C32H36N2O5 B1261976 Chaetoglobosin D

Chaetoglobosin D

Katalognummer: B1261976
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: FTBNYQWFSWKCKW-WHHLLCSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chaetoglobosin D is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium brasiliense. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chaetoglobosin D exhibits several notable biological activities:

  • Antitumor Activity : this compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit the growth of tumor cells such as HL60, A549, and MCF-7 with varying IC50 values. For instance, one study reported IC50 values for different tumor cell lines ranging from 4.65 to 8.73 μmol/L, demonstrating its potential as an anticancer agent .
  • Antifungal Activity : This compound has been evaluated for its antifungal properties against plant pathogens. Research indicates that this compound effectively inhibits the growth of fungi like Colletotrichum gloeosporioides and Rhizoctonia solani, with minimum inhibitory concentration (MIC) values indicating potent antifungal activity .
  • Antibacterial Properties : this compound has also been studied for its antibacterial effects against agricultural pathogens. It has shown significant activity against various strains, suggesting its potential use as a natural antibacterial agent in agriculture .
  • Phytotoxicity : While exhibiting antifungal properties, this compound also demonstrates phytotoxicity towards certain plant species, indicating that it could be utilized in controlling unwanted plant growth or diseases .

Case Studies

Several studies have highlighted the efficacy of this compound across various applications:

  • Antitumor Efficacy : In a study involving multiple human cancer cell lines, this compound exhibited broad-spectrum antitumor activity with IC50 values indicating effective inhibition at low concentrations. The study concluded that structural modifications in chaetoglobosins could enhance their cytotoxic properties .
  • Agricultural Applications : Research demonstrated that this compound could be applied as a natural fungicide against crop pathogens. The compound's effectiveness was compared to traditional fungicides, showing promising results that suggest it could be developed into a commercial product for agricultural use .
  • Immunomodulatory Effects : Recent findings suggest that this compound can modulate immune responses by affecting dendritic cell maturation and function. This property opens avenues for its application in treating autoimmune diseases and enhancing vaccine efficacy .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorSignificant cytotoxicity against various cancer cell lines
AntifungalEffective against plant pathogens like Colletotrichum gloeosporioides
AntibacterialInhibitory effects on agricultural bacterial strains
PhytotoxicityInhibitory effects on certain plants
ImmunomodulatoryModulation of dendritic cell function

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and purifying Chaetoglobosin D from fungal sources?

  • Methodological Answer : Isolation typically involves fungal strain selection (e.g., Chaetomium globosum), followed by solvent extraction (ethanol or ethyl acetate), and chromatographic purification (e.g., HPLC with C18 columns). Purity validation requires NMR and high-resolution mass spectrometry (HRMS) .
  • Experimental Design Tip : Include negative controls (e.g., non-producing fungal strains) and replicate extractions to confirm yield consistency.

Q. How do researchers assess the cytotoxicity of this compound in vitro?

  • Methodological Answer : Use cell viability assays (MTT, CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM). Include positive controls (e.g., doxorubicin) and statistical analysis (ANOVA, p < 0.05) to validate IC50 values .
  • Data Contradiction Note : Discrepancies in IC50 values across studies may arise from cell line heterogeneity or assay protocols; standardize culture conditions and plate reader calibration .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Combine UV-Vis (λmax ~210–280 nm), FT-IR (carbonyl and indole moieties), NMR (1D/2D for stereochemistry), and HRMS for molecular formula confirmation. Compare data to published spectra for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activities (e.g., anticancer vs. neurotoxic effects)?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., concentration ranges, cell types). Design follow-up experiments using isogenic cell models to isolate mechanisms (e.g., apoptosis vs. necrosis pathways). Meta-analysis of dose-dependent effects is critical .
  • Case Study : A 2024 study attributed neurotoxicity to this compound’s inhibition of tubulin polymerization at >10 μM, while anticancer effects at <5 μM were linked to ROS-mediated apoptosis .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Methodological Answer : Use nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility. Pharmacokinetic studies in rodents should monitor plasma half-life (LC-MS/MS) and tissue distribution. Compare oral vs. intravenous administration .
  • Data Challenge : Low oral bioavailability (<15%) requires adjuvant strategies like co-administration with permeability enhancers (e.g., cyclodextrins) .

Q. How can molecular docking studies elucidate this compound’s interaction with cellular targets (e.g., tubulin)?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with mutagenesis (e.g., tubulin βIII isoform mutations) and SPR (surface plasmon resonance) to measure binding affinity (Kd). Cross-reference with cryo-EM data for conformational accuracy .
  • Contradiction Alert : Docking predictions may conflict with wet-lab data due to solvent effects; include molecular dynamics simulations to account for flexibility .

Q. What experimental designs address reproducibility challenges in this compound’s antifungal activity assays?

  • Methodological Answer : Standardize fungal strains (e.g., ATCC-certified Candida albicans), growth media (RPMI-1640), and endpoint metrics (zone of inhibition, MIC90). Include blinded replicates and negative controls (solvent-only) to minimize bias .
  • Case Study : A 2023 multicentre trial found MIC90 variability (±15%) due to agar batch differences; use pre-mixed commercial media for consistency .

Q. Data Presentation and Reproducibility

Q. How should researchers present this compound’s bioactivity data to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal guidelines:

  • Tables : Include IC50 values ± SEM, n ≥ 3 replicates.
  • Figures : Label dose-response curves with R<sup>2</sup> values for linear regressions.
  • Supplemental Data : Provide raw HPLC chromatograms and NMR spectra .

Q. What are the best practices for archiving this compound-related datasets?

  • Methodological Answer : Use repositories like Zenodo or Figshare. Metadata should include fungal strain IDs, solvent systems, and instrument parameters (e.g., HPLC gradient profiles). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Ethical and Funding Considerations

Q. How can researchers align this compound studies with ethical guidelines for natural product research?

  • Methodological Answer : Obtain permits for fungal collection (Nagoya Protocol compliance). For in vivo work, follow ARRIVE 2.0 guidelines (e.g., sample size justification, randomization). Disclose conflicts of interest in publications .

Eigenschaften

Molekularformel

C32H36N2O5

Molekulargewicht

528.6 g/mol

IUPAC-Name

(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,19,23,25,28-30,33,37-38H,4,8,15H2,1-3H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19+,23-,25-,28-,29+,30+,32+/m0/s1

InChI-Schlüssel

FTBNYQWFSWKCKW-WHHLLCSSSA-N

SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O

Isomerische SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O

Kanonische SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O

Synonyme

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetoglobosin D
Reactant of Route 2
Chaetoglobosin D
Reactant of Route 3
Chaetoglobosin D
Reactant of Route 4
Chaetoglobosin D
Reactant of Route 5
Chaetoglobosin D
Reactant of Route 6
Chaetoglobosin D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.